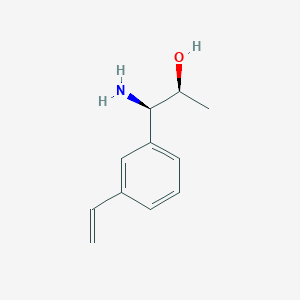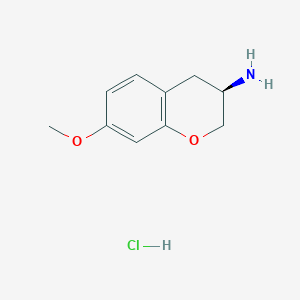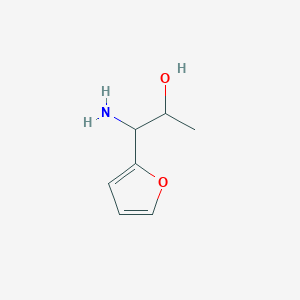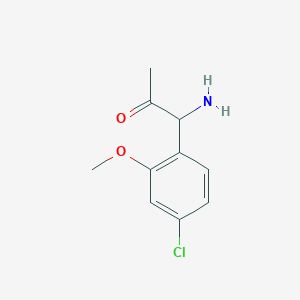
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone is an organic compound with the molecular formula C10H12ClNO2. It is a member of the α-amino ketone family, which is known for its significance in synthetic and medicinal chemistry . This compound features a unique structure with an amino group attached to an acetone moiety, which is further substituted with a 4-chloro-2-methoxyphenyl group.
Vorbereitungsmethoden
The synthesis of 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride . Another approach includes the use of 1,2-azidoacetates and ruthenium catalysis to form the α-hydroxy imine intermediate, which is subsequently converted to the desired α-amino ketone .
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. For instance, the use of Co-NiO dual catalysts under controlled temperature and pressure conditions has been reported to improve the efficiency of the synthesis .
Analyse Chemischer Reaktionen
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like methanol or ethanol. Major products formed from these reactions include oximes, nitriles, alcohols, and imines .
Wissenschaftliche Forschungsanwendungen
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Amino-1-(4-chloro-2-methoxyphenyl)acetone involves its interaction with various molecular targets and pathways. For instance, it can form Schiff bases with aldehydes and ketones, which are crucial intermediates in many biochemical processes . The compound’s ability to undergo nucleophilic substitution and oxidation reactions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
1-Amino-1-(4-chloro-2-methoxyphenyl)acetone can be compared with similar compounds such as 1-amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride and 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol acetate . These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the chloro substituent in this compound imparts unique chemical properties, making it distinct from its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable intermediate in synthetic and medicinal chemistry, as well as a subject of ongoing research in biology and industry.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-amino-1-(4-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI-Schlüssel |
PCFZQFLCCIBWFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



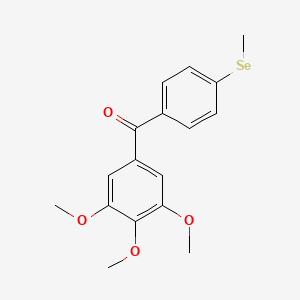
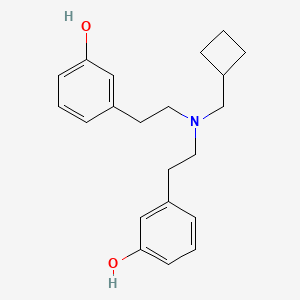

![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
![Methyl 2-(6-chloro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13053314.png)
![6-fluoro-2',3',5',6'-tetrahydro-3H-spiro[benzofuran-2,4'-pyran]](/img/structure/B13053315.png)
![(1S)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13053316.png)

